molecular formula C8H13N3 B13182493 Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine

Cat. No.: B13182493
M. Wt: 151.21 g/mol
InChI Key: ATYRYIOYYPWHNV-UHFFFAOYSA-N
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Description

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine typically involves the reaction of 2-methylpyrimidine with an appropriate alkylating agent. One common method is the alkylation of 2-methylpyrimidine with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by protozoa and fungi.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine can be compared with other pyrimidine derivatives, such as:

    2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.

    4-Chlorophenyl-6-methylpyrimidin-2-amine: Exhibits antimicrobial properties.

    2-Methylpyrimidin-4(3H)-one: Used in the design of biologically active compounds with antiviral and antitumor activities.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-1-(2-methylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C8H13N3/c1-6(9-3)8-4-5-10-7(2)11-8/h4-6,9H,1-3H3

InChI Key

ATYRYIOYYPWHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C(C)NC

Origin of Product

United States

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